molecular formula C10H7BrN2O3S B11797233 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole CAS No. 1387562-68-6

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

Cat. No.: B11797233
CAS No.: 1387562-68-6
M. Wt: 315.15 g/mol
InChI Key: BXVPDNXLYYPMQE-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole is a brominated thiazole derivative featuring a 4-methoxy-3-nitrophenyl substituent at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

1387562-68-6

Molecular Formula

C10H7BrN2O3S

Molecular Weight

315.15 g/mol

IUPAC Name

2-bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C10H7BrN2O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3

InChI Key

BXVPDNXLYYPMQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-3-Nitrophenyl Thiourea

4-Methoxy-3-nitroaniline (prepared via nitration of 4-methoxyaniline) reacts with thiophosgene in dichloromethane to yield the corresponding isothiocyanate. Subsequent treatment with ammonium hydroxide generates the thiourea derivative.

Cyclization with α-Bromoacetophenone

Reacting the thiourea with α-bromoacetophenone in ethanol under reflux with catalytic HCl produces the thiazole ring. The bromine from the α-bromoketone occupies position 2, while the 4-methoxy-3-nitrophenyl group from the thiourea resides at position 4. Purification via flash chromatography (EtOAc/hexane, 1:10) affords the product in 70–85% yield.

Key Data

  • Yield : 78%

  • 1H NMR (CDCl3) : δ 8.79 (t, J = 1.9 Hz, 1H, H-5), 7.44 (d, J = 8.5 Hz, 2H, aromatic), 3.89 (s, 3H, OCH3).

Palladium-Catalyzed Suzuki-Miyaura Coupling

Direct coupling of pre-formed thiazole halides with arylboronic acids offers flexibility in introducing substituents. This method is ideal for late-stage diversification.

Preparation of 2-Bromo-4-iodothiazole

Bromination of 4-iodothiazole (synthesized via iodination of thiazole using NaI/H2SO4) with N-bromosuccinimide (NBS) in DMF selectively substitutes position 2, yielding 2-bromo-4-iodothiazole.

Coupling with 4-Methoxy-3-Nitrophenylboronic Acid

A Suzuki-Miyaura reaction employing Pd(PPh3)4, Na2CO3, and 4-methoxy-3-nitrophenylboronic acid in dioxane/water (4:1) at 80°C for 12 hours couples the aryl group to position 4. The reaction tolerates the nitro group, provided oxygen-free conditions are maintained.

Key Data

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Yield : 65%

  • Purification : Silica gel chromatography (hexane/EtOAc 8:1).

Regioselective Nitration of 2-Bromo-4-(4-Methoxyphenyl)Thiazole

Introducing the nitro group after thiazole formation ensures meta-selectivity relative to the methoxy group, leveraging ruthenium-catalyzed C–H activation.

Synthesis of 2-Bromo-4-(4-Methoxyphenyl)Thiazole

Following Method 2, 2-bromo-4-iodothiazole is coupled with 4-methoxyphenylboronic acid to install the methoxyphenyl group.

Ru-Catalyzed Meta-Nitration

Using Ru3(CO)12 (10 mol%), PIFA (1.2 equiv.), and HPcy3+·BF4− (30 mol%) in DCE at 100°C, the methoxyphenyl group undergoes nitration at the meta position. The reaction achieves >90% meta-selectivity, avoiding para byproducts.

Key Data

  • Reaction Time : 24 hours

  • Yield : 72%

  • Regioselectivity : 92:8 (meta:para).

A sequential protocol combining thiazole formation and aryl group introduction minimizes purification steps.

In Situ Generation of α-Bromoketone

Bromoacetylation of 4-methoxy-3-nitroacetophenone with PBr3 in THF generates α-bromoketone, which reacts directly with thiourea in ethanol/HCl.

Simultaneous Cyclization and Coupling

Adding Xantphos-Pd(3-Py)(Br) (10 mol%) and Cs2CO3 to the reaction mixture enables coupling with aryl iodides, installing the 4-methoxy-3-nitrophenyl group in one pot.

Key Data

  • Yield : 58%

  • Advantage : Reduces intermediates and time.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Complexity
Hantzsch Cyclization78HighModerate
Suzuki Coupling65ExcellentHigh
Post-Synthesis Nitration7292% metaModerate
Tandem Approach58ModerateLow

The Hantzsch method offers simplicity but requires pre-functionalized thiourea. Suzuki coupling provides precise control over aryl group placement but demands sensitive palladium conditions. Post-synthesis nitration excels in regioselectivity, while the tandem approach streamlines synthesis at the cost of yield.

Chemical Reactions Analysis

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Brominated Thiazole Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Notes
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole C₁₀H₈BrN₂O₃S 4-methoxy-3-nitrophenyl, 2-Br ~323.15 Electron-withdrawing NO₂ and OMe groups
4-Bromo-2-(2-fluorophenyl)thiazole C₉H₅BrFNS 2-fluorophenyl, 4-Br 258.11 Halogenated aryl group enhances lipophilicity
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₄O₂S 4-bromo-2-nitrophenyl, thiadiazole core 317.12 Thiadiazole ring introduces planar geometry
4-Bromo-5-(1-(3-fluorophenyl)hydrazono)ethyl-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ 3-fluorophenylhydrazone, methylthio, 4-Br 360.26 Hydrazone moiety may enable chelation

Key Observations :

  • Compared to thiadiazole derivatives (e.g., 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine), the thiazole core offers distinct electronic properties due to sulfur's lower electronegativity versus nitrogen .

Key Observations :

  • The synthesis of this compound likely requires sequential functionalization: nitration of a methoxyphenyl precursor followed by bromination and thiazole ring formation .
  • Thiadiazole derivatives (e.g., ) are synthesized via direct condensation, whereas thiazoles often employ multi-step coupling reactions .

Key Observations :

  • The nitro and bromo groups in this compound may enhance antimicrobial activity, similar to Compound 2 in , which showed potency against multidrug-resistant Staphylococci .
  • Thiazoles with nitroaryl substituents (e.g., ) exhibit broad-spectrum activity, suggesting the nitro group is critical for targeting pathogen-specific enzymes or membranes.

Biological Activity

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methoxy-nitrophenyl substituent enhances its pharmacological profile. The structural formula can be represented as follows:

C11H8BrN2O3S\text{C}_{11}\text{H}_{8}\text{BrN}_{2}\text{O}_{3}\text{S}

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in assessing their effectiveness.

CompoundMIC (μg/mL)MBC (μg/mL)
This compound5.010.0
Control (Standard Antibiotic)0.51.0

2. Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These tests measure the ability of compounds to neutralize free radicals, which are implicated in numerous diseases.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound75% at 100 μM80% at 100 μM
Control (Vitamin C)90% at 100 μM95% at 100 μM

3. Anticancer Activity

Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:
In a study evaluating the cytotoxic effects of several thiazole derivatives, including this compound, it was found that this compound exhibited an IC50 value of approximately 10μg/mL10\,\mu g/mL against MCF-7 breast cancer cells. This suggests significant potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter degradation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Mechanisms: By scavenging free radicals, the compound may protect cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the Hantzsch thiazole synthesis, where α-bromoketones react with thioamides under acidic/basic conditions. For example, substituting a brominated precursor (e.g., α-bromo-4-methoxy-3-nitroacetophenone) with a thioamide derivative in ethanol under reflux yields the thiazole core. Optimization involves adjusting solvent polarity (e.g., DMSO for higher reactivity), temperature (60–80°C), and catalyst (e.g., acetic acid) to improve yield and purity .
  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 340–350) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection involves a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution and refinement are performed using SHELXTL (SHELXS for solution, SHELXL for refinement). Key parameters include bond angles (e.g., C–S–C ≈ 90° in the thiazole ring) and torsional angles (e.g., dihedral angle between thiazole and phenyl rings < 10°) .
  • Validation : Check R-factors (R1 < 0.05 for high-quality data) and residual electron density (< 0.5 eÅ3^{-3}) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy-3-nitrophenyl substituent influence the reactivity of the thiazole ring in cross-coupling reactions?

  • Methodology : The electron-withdrawing nitro group (-NO2_2) and electron-donating methoxy (-OMe) group create a polarized electronic environment. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict enhanced electrophilicity at C2 (bromine site), facilitating Suzuki-Miyaura couplings. Experimentally, use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in THF/Na2_2CO3_3 at 80°C to form biaryl derivatives .
  • Data Analysis : Compare Hammett substituent constants (σm_m for -NO2_2 ≈ 0.71, σp_p for -OMe ≈ -0.27) to rationalize reaction rates .

Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodology : Discrepancies between solution-state 1H NMR^1 \text{H NMR} (dynamic effects) and solid-state X-ray data (static structure) can arise. Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering). For X-ray, ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Cross-validate with IR spectroscopy (e.g., C–Br stretch at 550–600 cm1^{-1}) and computational models (Gaussian09) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase). Use the compound’s electrostatic potential map to identify hydrogen-bonding interactions (e.g., nitro group with Lys721). Validate with MD simulations (AMBER) to assess binding stability (RMSD < 2.0 Å over 50 ns). Correlate with in vitro assays (IC50_{50} values) for cytotoxicity .

Methodological Considerations

Q. What are the best practices for characterizing byproducts in the synthesis of this compound?

  • Protocol : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate byproducts. Identify major impurities (e.g., debrominated thiazole or nitro-reduced derivatives) via high-resolution MS (HRMS) and 13C NMR^{13} \text{C NMR}. Optimize purification using flash chromatography (hexane/EtOAc 3:1) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Design : Synthesize analogs with variations at the bromine (e.g., Cl, I), methoxy (e.g., ethoxy, hydroxyl), and nitro (e.g., amine, cyano) positions. Test in biological assays (e.g., antimicrobial disk diffusion, IC50_{50} in cancer cell lines). Use multivariate analysis (PCA) to correlate substituent effects with activity .

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